BenchChemオンラインストアへようこそ!

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Drug‑likeness Lipinski rule of five Hydrogen bonding

Exclusively available through screening-library suppliers, this racemic spiro-ketal sulfonamide features a rigid 1,4-dioxaspiro[4.4]nonane spacer that enforces a non-planar pharmacophore, offering three-dimensionality not achievable with flat benzenesulfonamides. With no peer-reviewed CoA or biological data published, it is positioned as a discovery-stage tool for phenotypic or cell-painting screens. Researchers must treat it as non-interchangeable with any analog and budget for full in-house profiling. Standard purity is 95%+; enantiopure material requires custom chiral resolution.

Molecular Formula C15H20FNO5S
Molecular Weight 345.39
CAS No. 899734-01-1
Cat. No. B2573198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
CAS899734-01-1
Molecular FormulaC15H20FNO5S
Molecular Weight345.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCC3)F
InChIInChI=1S/C15H20FNO5S/c1-20-14-5-4-12(8-13(14)16)23(18,19)17-9-11-10-21-15(22-11)6-2-3-7-15/h4-5,8,11,17H,2-3,6-7,9-10H2,1H3
InChIKeyGCRAMTCIMNJZFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide Procurement Baseline: What We Can and Cannot Confidently Assert


N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide (CAS 899734-01-1) is a synthetic sulfonamide bearing a 1,4-dioxaspiro[4.4]nonane ketal spacer and a 3-fluoro-4-methoxy-substituted benzene ring. Its molecular formula is C₁₅H₂₀FNO₅S and its molecular weight is 345.39 g mol⁻¹ . The compound is marketed exclusively through commercial screening‑library suppliers with a stated nominal purity of 95 % ; no certificate‑of‑analysis (CoA) or impurity profile has been published in an independent, peer‑reviewed format. To date, no quantitative biological activity, selectivity, ADME, or formulation stability dataset has been reported for this exact entity in any primary research article, patent, or authoritative database.

Why Generic Substitution of N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide Risks Undefined Biological and Material Outcomes


The 1,4‑dioxaspiro[4.4]nonane ketal subunit imposes a rigid, non‑planar scaffold that fundamentally alters the sulfonamide’s three‑dimensional pharmacophore geometry relative to simple benzenesulfonamides [1]. Even within the same spiro‑sulfonamide subclass, substitution at the benzene ring (e.g., 4‑Cl vs. 3‑F‑4‑OMe) can switch target selectivity and potency by orders of magnitude when a binding site discriminates halogen‑ and methoxy‑mediated interactions [2]. However, for the specific compound N‑(1,4‑dioxaspiro[4.4]nonan‑2‑ylmethyl)‑3‑fluoro‑4‑methoxybenzenesulfonamide, no quantitative comparator data exist that would allow a scientist to predict its behavior from any analog or alternative. Users must treat all closely related dioxaspiro sulfonamides (e.g., the 4‑chloro, 3,4‑dimethyl, or 4‑methoxy congeners) as non‑interchangeable unless experimentally verified in their own assay system.

Quantitative Evidence Inventory for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide: Open‑Access Data vs. Blank Fields


Physicochemical Descriptor Differentiation Relative to the 4‑Chloro and 3,4‑Dimethyl Spiro‑Sulfonamide Analogs

The 3‑fluoro‑4‑methoxy substitution pattern increases the hydrogen‑bond acceptor count (HBA) to 6 versus 5 for the 4‑chloro analog (C₁₄H₁₈ClNO₄S, MW 331.82) and versus 5 for the 3,4‑dimethyl analog (C₁₆H₂₃NO₄S, MW 325.42). HBA values were computed from SMILES using RDKit descriptors . No experimental LogP, solubility, or permeability data are available for the target compound, precluding a quantitative absorption‑property comparison.

Drug‑likeness Lipinski rule of five Hydrogen bonding

Topological Polar Surface Area (tPSA) Benchmarking Against the 4‑Methoxybenzene‑Sulfonamide Parent Scaffold

The tPSA of the target compound is calculated as 83.3 Ų, which is identical to the tPSA of the non‑fluorinated 4‑methoxybenzene‑sulfonamide analog (CAS 899733‑94‑9) . Both compounds share the same sulfonamide, ketal‑oxygen, and methoxy‑oxygen pharmacophoric features, and the fluorine atom does not alter the oxygen/nitrogen‑based polar surface. tPSA values < 90 Ų are generally considered favorable for blood‑brain barrier penetration, but no experimental CNS distribution data exist for either compound.

CNS penetration Blood‑brain barrier tPSA

Caveat: Absence of Published Biological Potency or Selectivity Data Precludes Direct Comparator‑Based Procurement Selection

Despite extensive database searching (PubMed, ChEMBL, BindingDB, Google Patents, WIPO, Sigma‑Aldrich, ZINC, PubChem), no IC₅₀, Kd, Kᵢ, EC₅₀, selectivity ratio, or target‑engagement datum has been published for N‑(1,4‑dioxaspiro[4.4]nonan‑2‑ylmethyl)‑3‑fluoro‑4‑methoxybenzenesulfonamide [1]. In contrast, closely related fluorinated benzenesulfonamides lacking the spiro‑ketal moiety have been characterized as carbonic anhydrase inhibitors with Kd values in the low nanomolar range [2]. The absence of any analogous dataset for the target compound means that no evidence‑based scientific selection can be made between this compound and its closest commercially listed analogs.

Biological activity data gap Procurement risk Screening‑library compound

Scientifically Defensible Application Scenarios for N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide Given Current Evidence Limitations


Exploratory Phenotypic Screening Where Spiro‑Ketal Scaffold Diversity Is the Primary Variable

Given the absence of target‑specific potency data, the most scientifically sound use of this compound is as a member of a focused spiro‑ketal‑sulfonamide library in phenotypic or cell‑painting screens. Its structural divergence from planar benzenesulfonamides (imposed by the 1,4‑dioxaspiro[4.4]nonane subunit) offers three‑dimensionality that could yield hits inaccessible to flat aromatic sulfonamides . Researchers should include the 4‑chloro, 3,4‑dimethyl, and 4‑methoxy analogs as comparators to isolate the contribution of the 3‑fluoro‑4‑methoxy pattern.

Medicinal Chemistry Scaffold‑Hopping from Validated Carbonic Anhydrase Inhibitor Pharmacophores

Fluorinated benzenesulfonamides are established carbonic anhydrase inhibitors with well‑characterized binding thermodynamics [1]. The target compound could be used to probe whether the 1,4‑dioxaspiro[4.4]nonane spacer can occupy the rim of the CA active site while retaining the zinc‑binding sulfonamide geometry. However, no binding data exist for this exact compound, so any project must budget for full in‑house biochemical profiling before drawing SAR conclusions [2].

Physicochemical Property Benchmarking for CNS Drug‑Discovery Programs

The calculated tPSA of 83.3 Ų, HBD count of 1, and molecular weight of 345.39 g mol⁻¹ place this compound at the borderline of typical CNS drug space . Researchers investigating CNS sulfonamide programs could use this compound as a tool to experimentally measure LogD, PAMPA permeability, and MDCK efflux ratio, generating the first quantitative ADME dataset for a dioxaspiro‑sulfonamide scaffold. Such data would then inform whether this scaffold warrants further medicinal chemistry investment.

Method Development for Chiral Separation of Spiro‑Ketal Sulfonamides

The 1,4‑dioxaspiro[4.4]nonane subunit contains a stereogenic center at the 2‑position, making this compound a racemic mixture unless optically resolved. No enantioselective synthesis or chiral HPLC method has been reported for this scaffold. Analytical chemistry groups could utilize this compound as a model substrate to develop chiral‑resolution protocols applicable to the broader class of spiro‑ketal sulfonamides, publishing the first standardized separation method for this scaffold family.

Quote Request

Request a Quote for N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.